molecular formula C8H8Cl2O2 B085835 2-(2,4-Dichlorophenoxy)ethanol CAS No. 120-67-2

2-(2,4-Dichlorophenoxy)ethanol

Cat. No. B085835
CAS RN: 120-67-2
M. Wt: 207.05 g/mol
InChI Key: PCCMNBRZMKANQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)ethanol (2,4-DCE) is an organic compound used in a variety of applications, including scientific research, laboratory experiments, and industrial processes. It is a clear, colorless liquid with a faint odor and a slightly bitter taste. 2,4-DCE is a synthetic compound composed of two chlorine atoms, two oxygen atoms, and one carbon atom. It is a non-flammable and non-volatile compound, and it is insoluble in water.

Scientific Research Applications

  • Chemical Detection Systems : A study by Tong et al. (2014) discusses the use of 2,4-dichlorophenol (DCP) in facilitating the detection of specific chemicals through a catalyzed chromogenic reaction using iron (II) phthalocyanine (Tong et al., 2014).

  • Biocatalysis in Drug Synthesis : Miao et al. (2019) isolated a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate in antifungal drug synthesis (Miao et al., 2019).

  • Adsorption and Separation of Cations : Prado and Airoldi (2001) used 2,4-dichlorophenoxyacetic acid chemically anchored on silica gel for the adsorption and separation of various metal cations from solutions (Prado & Airoldi, 2001).

  • Agricultural Herbicide Translocation : Research by Hunter and Mcintyre (1974) explored the translocation of 2,4-Dichlorophenoxyacetic acid in plants, which is crucial for understanding its effectiveness as a herbicide (Hunter & Mcintyre, 1974).

  • Plant Growth Regulation : Nash, Smith, and Wain (1968) studied the metabolism of 2-(2,4-Dichlorophenoxy)ethylamine in plants, providing insights into the growth-regulating activity of related compounds (Nash et al., 1968).

  • Cancer Research : Zhu et al. (2004) investigated the use of a molecule related to 2,3-Dichlorophenoxy)propyl]amino]ethanol in inducing apoptosis in cancer cells, highlighting its potential in cancer therapy (Zhu et al., 2004).

  • Toxicity and Environmental Impact Studies : Qi-yu (2011) reviewed the toxicity and residue issues of 2,4-dichlorophenoxy, an important aspect in environmental and health sciences (Qi-yu, 2011).

  • Extraction and Detection of Pesticides in Soil : Morozova et al. (2008) developed methods for extracting chlorophenoxy acids like 2,4-D from soil and determining their presence using immunoassay techniques, significant for environmental monitoring (Morozova et al., 2008).

Safety and Hazards

2-(2,4-Dichlorophenoxy)ethanol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCMNBRZMKANQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870474
Record name 2-(2,4-Dichlorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120-67-2, 14866-28-5
Record name 2-(2,4-Dichlorophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)ethane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-DICHLOROPHENOXY)ETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dichlorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2,4-DICHLOROPHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichlorophenoxy acetic acid (15.0 g) in tetrahydrofuran (300 mL) was added dropwise 1.0M borane-tetrahydrofuran complex/tetrahydrofuran solution (96 mL) under ice-cooling over 1.5 hours. The reaction solution was stirred at room temperature for 22 hours. After the reaction solution was concentrated, the residue was diluted with saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with saturated ammonium chloride, saturated aqueous sodium hydrogencarbonate solution (×2) and saturated ammonium chloride, dried over anhydrous sodium sulfate and then concentrated, to give the title compound as a colorless oil (14 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichlorophenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichlorophenoxy)ethanol
Reactant of Route 5
2-(2,4-Dichlorophenoxy)ethanol
Reactant of Route 6
2-(2,4-Dichlorophenoxy)ethanol

Q & A

Q1: How does 2-(2,4-dichlorophenoxy)ethanol relate to plant growth regulation?

A1: Research suggests that this compound is a metabolite of 2,4-dichlorophenoxyethylamine (2,4-D ethylamine), a compound structurally similar to the plant growth regulator 2,4-D (2,4-dichlorophenoxyacetic acid). Studies indicate that treating plant tissues with 2,4-D ethylamine leads to the formation of this compound, along with 2,4-dichlorophenol and 2,4-D acetaldehyde. [] Interestingly, this compound, like its precursor 2,4-D ethylamine and 2,4-D itself, can induce epinasty (downward bending of leaves) in various plant species. [] This suggests a potential role of this compound in influencing plant growth and development, possibly through pathways related to auxin activity.

Q2: How does the structure of this compound influence its interaction with plant cells?

A2: Research indicates that the structure of this compound, particularly its oil/water partition coefficient, influences its interaction with plant cell components like lecithin, a major phospholipid in cell membranes. [] While this compound has a relatively high oil/water partition coefficient, suggesting a preference for lipid environments, its binding to lecithin appears to be less specific compared to compounds like 2,4-D. [] This difference in binding affinity could be attributed to the structural variations between these compounds, particularly in their hydrophilic portions, and might influence their interactions with cell membranes and subsequent effects on plant physiological processes.

Q3: What is the role of microorganisms in the environmental fate of 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound related to this compound?

A3: Research has identified that soil microorganisms play a crucial role in activating the pre-emergent herbicide 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound structurally related to this compound. [] Specifically, certain bacteria like Pseudomonas putida possess a novel alkylsulfatase enzyme capable of removing the sulfate group from 2-(2,4-dichlorophenoxy)ethyl sulfate, leading to the formation of this compound. [] This microbial transformation is significant as it initiates the activation of the herbicide in the soil, highlighting the intricate interplay between chemical compounds and microbial activity in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.